6-Chloro-5-methylpyridine-2-carboxylic acid
Overview
Description
6-Chloro-5-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring, along with a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
It has been studied in regard to its interactions with carrier ligands of antidiabetic metal complexes and human serum albumin .
Mode of Action
It is known to have the ability to chelate metalloenzyme inhibitors and interact with insulin-mimetic zinc (II) complexes .
Biochemical Pathways
Its ability to interact with insulin-mimetic zinc (ii) complexes suggests it may have a role in pathways related to glucose metabolism .
Result of Action
It is known to interact with carrier ligands of antidiabetic metal complexes and human serum albumin, suggesting it may have a role in modulating the activity of these complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-2-carboxylic acid typically involves the chlorination of 5-methylpyridine-2-carboxylic acid. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-5-methylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but with different positioning of the chlorine and carboxylic acid groups.
2-Chloro-6-methylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions
Uniqueness
6-Chloro-5-methylpyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for selective reactions and applications that are not possible with other similar compounds. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-chloro-5-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJURQGGWNOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592799 | |
Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166828-13-2 | |
Record name | 6-Chloro-5-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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